Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride
Brand Name: Vulcanchem
CAS No.: 851784-90-2
VCID: VC4773759
InChI: InChI=1S/C11H11Cl2NO2.ClH/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;/h4,14H,2-3,5H2,1H3;1H
SMILES: COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl
Molecular Formula: C11H12Cl3NO2
Molecular Weight: 296.57

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride

CAS No.: 851784-90-2

Cat. No.: VC4773759

Molecular Formula: C11H12Cl3NO2

Molecular Weight: 296.57

* For research use only. Not for human or veterinary use.

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride - 851784-90-2

Specification

CAS No. 851784-90-2
Molecular Formula C11H12Cl3NO2
Molecular Weight 296.57
IUPAC Name methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H11Cl2NO2.ClH/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;/h4,14H,2-3,5H2,1H3;1H
Standard InChI Key NUFSWKLOQQPTFM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride belongs to the tetrahydroisoquinoline class, a structural motif prevalent in alkaloids and synthetic pharmaceuticals. Its molecular formula is C₁₁H₁₂Cl₃NO₂, with a molecular weight of 296.58 g/mol . The compound’s IUPAC name, methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride, reflects its substitution pattern: two chlorine atoms at positions 5 and 7 of the isoquinoline ring, a methyl ester at position 6, and a hydrochloride salt formation at the tertiary amine .

Structural Elucidation

Key structural features include:

  • A partially saturated isoquinoline core (positions 1–4 are tetrahydrogenated), enhancing conformational flexibility.

  • Electron-withdrawing chlorine atoms at positions 5 and 7, which influence electronic distribution and binding affinity.

  • A methyl ester group at position 6, critical for solubility and metabolic stability.

The SMILES notation for the compound is COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl, confirming the connectivity of functional groups . X-ray crystallography data remain unavailable, but computational models suggest a planar aromatic system with a puckered tetracyclic ring .

Synthesis and Purification

The synthesis of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride typically involves a multi-step protocol:

Key Synthetic Steps

  • Ring Formation: Cyclization of a phenethylamine precursor with formaldehyde under acidic conditions yields the tetrahydroisoquinoline scaffold .

  • Chlorination: Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride introduces chlorine atoms at positions 5 and 7 .

  • Esterification: Reaction with methyl chloroformate in the presence of a base installs the carboxylate ester .

  • Salt Formation: Treatment with hydrochloric acid produces the monohydrochloride salt, improving crystallinity and stability .

Purification and Quality Control

Industrial-scale batches achieve a purity of ≥98% via recrystallization from ethanol/water mixtures . Analytical methods include:

  • HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water 70:30) .

  • Mass Spectrometry: ESI-MS m/z 260.1 [M-Cl]⁺ .

ParameterSpecificationMethod
Purity≥98%HPLC
Residual Solvents<0.1% (ethanol)GC-FID
Chloride Content19.2–20.1%Titration

Pharmacological Applications

Anticancer Activity

The dichloro substitution enhances DNA intercalation capacity. In hepatocellular carcinoma (HepG2) cells, the compound demonstrates GI₅₀ = 12.4 µM, comparable to first-line chemotherapeutics like 5-fluorouracil . Mechanistic studies propose topoisomerase II inhibition as a primary mode of action .

Antimicrobial Properties

Limited data suggest moderate activity against Staphylococcus aureus (MIC = 64 µg/mL), though this is inferior to standard antibiotics like vancomycin .

Future Directions

  • Structure-Activity Relationships (SAR): Modifying the ester group to amides may enhance metabolic stability.

  • Target Identification: Proteomic profiling is needed to elucidate off-target effects.

  • Formulation Development: Nanoparticle encapsulation could improve bioavailability.

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